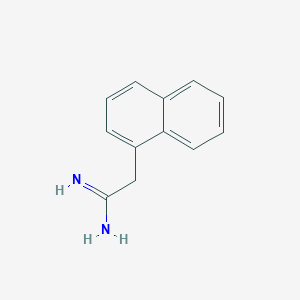

1-Naphthaleneethanimidamide

Description

1-Naphthaleneethanimidamide (CAS 14192-06-4) is an amidine derivative with the molecular formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol. Structurally, it consists of a naphthalene ring system linked to an ethanimidamide group. Key physical properties include a melting point of 142–144°C, a boiling point of 356.2±35.0°C, and a predicted pKa of 11.72, indicative of its strong basicity .

Properties

CAS No. |

14192-06-4 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-naphthalen-1-ylethanimidamide |

InChI |

InChI=1S/C12H12N2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,13,14) |

InChI Key |

ISAQFJCVYKEERB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Naphthylamine (CAS 134-32-7)

- Molecular Formula : C₁₀H₉N

- Molecular Weight : 143.18 g/mol

- Functional Group : Primary amine (–NH₂).

- Properties: Lower molecular weight, boiling point (30°C), and marked hazardous classification due to carcinogenicity .

- Applications : Historically used in dye synthesis but restricted in modern applications due to toxicity .

- Key Difference : The absence of the amidine group in 1-naphthylamine reduces its basicity (pKa ~4.6 for aromatic amines) and limits its utility in pharmaceutical contexts compared to 1-Naphthaleneethanimidamide .

2-Naphthaleneethanimidamide, N,N'-Dimethyl-, Hydrochloride (CAS 57166-13-9)

- Molecular Formula : C₁₄H₁₇ClN₂

- Molecular Weight : 248.75 g/mol

- Functional Group : Dimethyl-substituted amidine (–C(=N–CH₃)–NH–CH₃) with a hydrochloride salt.

- Properties : The dimethyl substitution enhances lipophilicity, while the hydrochloride salt improves aqueous solubility.

- Key Difference : The dimethylation and salt form modify bioavailability and target binding compared to the parent 1-Naphthaleneethanimidamide .

1-Naphthylacetamide

- Synonyms: Naphthaleneacetamide, NAA Amide.

- Molecular Formula: C₁₂H₁₁NO

- Molecular Weight : 185.22 g/mol

- Functional Group : Acetamide (–NH–CO–CH₃).

- Applications : Primarily used as a plant growth regulator due to its auxin-like activity .

- Key Difference : The acetamide group is less basic (pKa ~16–18 for amides) and less reactive than amidines, limiting its use in medicinal chemistry despite structural similarities .

Comparative Data Table

Pharmacological and Toxicological Considerations

- Its strong basicity may enhance binding to biological targets, as seen in related amidine-based drugs (e.g., ranitidine derivatives) .

- 1-Naphthylamine: Classified as hazardous due to carcinogenicity, necessitating strict handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.